![molecular formula C17H12F2N2O3 B6323299 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020240-61-2](/img/structure/B6323299.png)
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, or DFMPP, is a synthetic compound with potential applications in a variety of scientific research fields. It is a derivative of pyrazole, an organic compound with a five-membered ring structure. DFMPP has been studied for its ability to act as an inhibitor of enzymes, with potential applications in drug development and other fields.
Wissenschaftliche Forschungsanwendungen
DFMPP has been studied for its ability to act as an inhibitor of enzymes, with potential applications in drug development and other fields. It has been used in studies of the enzyme known as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been studied for its ability to inhibit the enzyme known as histone deacetylase (HDAC), which is involved in epigenetic regulation.
Wirkmechanismus
DFMPP has been studied for its ability to inhibit enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. This mechanism of action has been studied in detail for its potential applications in drug development.
Biochemical and Physiological Effects
Studies have shown that DFMPP has the potential to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can have a variety of effects on biochemical and physiological processes. Inhibition of COX-2 can lead to decreased inflammation and pain, while inhibition of HDAC can lead to altered gene expression and epigenetic regulation.
Vorteile Und Einschränkungen Für Laborexperimente
DFMPP has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, its ability to inhibit enzymes makes it useful for studying the effects of enzyme inhibition. However, it has some limitations. It is not as potent as other compounds, making it less suitable for some applications. Additionally, it is not as well-studied as other compounds, making it less suitable for some experiments.
Zukünftige Richtungen
DFMPP has potential applications in a variety of scientific research fields. It could be used to study the effects of enzyme inhibition in different contexts, such as drug development. Additionally, it could be used to study the effects of epigenetic regulation in different contexts. Furthermore, it could be used to study the effects of inflammation and pain in different contexts. Additionally, it could be used to study the effects of altered gene expression in different contexts. Finally, it could be used to study the effects of other biochemical and physiological processes in different contexts.
Synthesemethoden
DFMPP can be synthesized through a variety of methods, including the reaction of 4-methoxybenzaldehyde with 2,4-difluorophenylhydrazine. This reaction yields a hydrazone intermediate, which is then reacted with ethyl chloroformate and triethylamine to form the desired product. It can also be synthesized through the reaction of 4-methoxybenzaldehyde and 2,4-difluorophenylhydrazine hydrochloride.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-24-12-5-2-10(3-6-12)14-9-16(17(22)23)21(20-14)15-7-4-11(18)8-13(15)19/h2-9H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDFGSWPNRENMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.